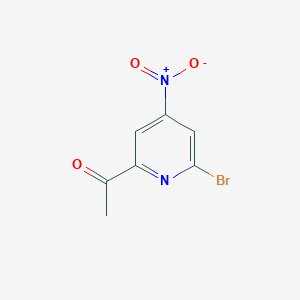

1-(6-Bromo-4-nitropyridin-2-YL)ethanone

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. rsc.orgchemijournal.com It is considered a "privileged scaffold" because of its frequent appearance in a vast number of FDA-approved drugs and biologically active natural products, including vitamins like niacin and pyridoxine. rsc.orgnih.gov Between 2014 and 2023, 54 small-molecule drugs approved by the US FDA contained a pyridine ring, with the largest number being anticancer agents. rsc.org

The inclusion of a pyridine motif in a drug molecule can significantly improve its physicochemical properties. nih.gov It can enhance metabolic stability, aqueous solubility, permeability, and the ability to form hydrogen bonds, all of which are critical for a molecule's pharmacokinetic and pharmacodynamic profile. nih.govnih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. ijprajournal.comfrontiersin.org This versatility has made the pyridine scaffold one of the most utilized heterocyclic systems in drug design and discovery. rsc.orgnih.gov

Role of Halogenated and Nitrated Pyridine Derivatives in Synthetic Chemistry

The functionalization of pyridine rings with halogen atoms and nitro groups is a powerful strategy in synthetic chemistry to modulate the ring's electronic properties and reactivity. Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. stackexchange.comyoutube.com

Halogenated Pyridines: The introduction of a halogen, such as bromine, provides a key reactive site on the pyridine ring. Bromopyridines are exceptionally useful substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govacs.orgarkat-usa.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. ucla.educhemrxiv.orguzh.ch The bromine atom functions as an excellent leaving group in these transformations.

Nitrated Pyridines: The nitro group (–NO₂) is a strong electron-withdrawing group. When attached to a pyridine ring, it further decreases the electron density of the ring, significantly enhancing its susceptibility to nucleophilic aromatic substitution (SNAr). researchgate.netacs.org This activation facilitates the displacement of other leaving groups on the ring or, in some cases, the direct substitution of a hydrogen atom in a process known as Vicarious Nucleophilic Substitution (VNS). acs.orgacs.org Furthermore, the nitro group itself can be readily reduced to an amino group (–NH₂), providing a pathway to introduce nitrogen-based functional groups and further diversify the molecular structure. semanticscholar.orgresearchgate.net

Positioning of 1-(6-Bromo-4-nitropyridin-2-YL)ethanone within Current Heterocyclic Research

The compound this compound is a polyfunctional pyridine derivative that embodies the synthetic advantages conferred by its constituent groups. Its structure makes it a highly versatile intermediate for the synthesis of complex heterocyclic systems.

The pyridine scaffold provides the core structure widely recognized for its utility in medicinal chemistry.

The bromo group at the C6 position serves as a primary handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, alkyl, or other functional groups.

The electron-withdrawing nitro group at the C4 position activates the ring towards nucleophilic attack and can be chemically transformed, most commonly via reduction to an amine, to enable further derivatization.

The ethanone (B97240) (acetyl) group at the C2 position offers another site for chemical modification, such as through condensation reactions at the α-carbon or conversion of the carbonyl group into other functionalities.

This combination of reactive sites on a single, stable scaffold allows for sequential and regioselective modifications, making this compound a valuable building block in the development of new pharmaceutical agents and other functional organic materials. nih.govjst.go.jpthieme-connect.commdpi.com

Research Findings and Synthetic Utility

While specific studies focusing exclusively on this compound are not abundant in publicly accessible literature, its synthesis and reactivity can be understood from established chemical principles for related compounds. A plausible synthetic route involves the nitration of a 2-acetylpyridine (B122185) precursor, followed by selective bromination. scielo.br

The primary value of this compound lies in its potential for derivatization at its three distinct functional groups.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1393576-45-8 | nih.gov |

| Molecular Formula | C₇H₅BrN₂O₃ | nih.gov |

| Molecular Weight | 245.03 g/mol | nih.gov |

| Canonical SMILES | CC(=O)C1=NC(=CC(=C1)N+[O-])Br | nih.gov |

| InChIKey | BCBDGHGARONCNZ-UHFFFAOYSA-N | nih.gov |

The reactivity of the functional groups allows for a modular approach to synthesizing a library of complex molecules.

| Functional Group | Position | Primary Synthetic Reactions | Potential Outcome |

|---|---|---|---|

| Bromo | C6 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Formation of C-C or C-N bonds to introduce new aryl, alkyl, or amino groups. nih.govacs.org |

| Nitro | C4 | Chemical Reduction (e.g., with Fe/HCl, H₂/Pd-C) | Conversion to a primary amine (4-aminopyridine derivative), which can be further acylated or alkylated. semanticscholar.orgresearchgate.net |

| Ethanone (Acetyl) | C2 | Condensation, Oxidation, or Reduction | Formation of larger structures via aldol (B89426) or Claisen-type reactions; conversion to an alcohol or carboxylic acid. scielo.br |

Research on related structures demonstrates these principles. For instance, the reduction of 4-nitropyridine-N-oxide using iron in mineral acids is a well-established method to produce 4-aminopyridines. semanticscholar.org Similarly, the utility of bromopyridines in palladium-catalyzed amination reactions to create diaminopyridine structures has been extensively documented. nih.gov The combination of these functionalities in this compound makes it a potent tool for building diverse molecular libraries for screening in drug discovery and materials science. bohrium.com

Properties

Molecular Formula |

C7H5BrN2O3 |

|---|---|

Molecular Weight |

245.03 g/mol |

IUPAC Name |

1-(6-bromo-4-nitropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5BrN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |

InChI Key |

BCBDGHGARONCNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies

Regioselective Functionalization of Pyridine (B92270) Rings

The inherent electronic properties of the pyridine ring, characterized by an electron-withdrawing nitrogen atom, render it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org This reduced reactivity necessitates specific strategies to achieve desired substitution patterns, often involving activation of the ring or the use of highly reactive reagents.

Direct electrophilic bromination of pyridine is a challenging transformation that requires harsh conditions, such as high temperatures and the use of oleum, and typically yields the 3-bromo isomer. gcwgandhinagar.com To achieve substitution at the C2 or C6 positions, as required for the target molecule, alternative methods are employed.

A prevalent strategy involves the N-oxidation of the pyridine ring. The resulting pyridine N-oxide exhibits altered reactivity, directing electrophilic attack to the C2 and C4 positions. gcwgandhinagar.comresearchgate.net Subsequent treatment with brominating agents can install a bromine atom at these locations. For instance, the use of phosphorous oxybromide on a pyridine N-oxide can yield a mixture of 2-bromo- and 4-bromopyridine (B75155). researchgate.net Another refined method for the C2-bromination of fused pyridine N-oxides utilizes p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a mild bromide source, avoiding harsh reagents like Br₂ or POBr₃. tcichemicals.com

For specific precursors, such as aminopyridines, the Sandmeyer reaction offers a reliable route. 2-Aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) through diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid and excess bromine. orgsyn.org

| Method | Reagents | Position(s) Brominated | Key Features |

| Direct Bromination | Br₂ / Oleum | C3 | Requires harsh conditions (e.g., >300°C). acs.org |

| N-Oxide Activation | 1. Peracid (N-oxidation) 2. POBr₃ | C2 / C4 | Alters the electronic properties of the ring to direct substitution. gcwgandhinagar.comresearchgate.net |

| N-Oxide Activation (Mild) | p-Toluenesulfonic anhydride, TBABr | C2 (on fused systems) | Proceeds under mild conditions without highly reactive brominating agents. tcichemicals.com |

| Sandmeyer Reaction | NaNO₂ / HBr, Br₂ (from aminopyridine) | C2, C4, C6 (depends on starting amine) | A classic and effective method for introducing halides from an amino group precursor. orgsyn.org |

| Electrochemical | TBABr, LiClO₄ | C3 (meta) | Uses a directing group to control regioselectivity under mild, catalyst-free conditions. acs.orgacs.org |

Similar to bromination, direct nitration of pyridine is inefficient due to the deactivation of the ring, which is exacerbated by protonation of the ring nitrogen under the strongly acidic conditions of nitrating mixtures (HNO₃/H₂SO₄). wikipedia.orgrsc.org

The most common strategy to overcome this is the nitration of pyridine-N-oxide. The N-oxide is sufficiently activated to undergo electrophilic substitution, with nitration occurring predominantly at the C4-position. rsc.orgnih.gov The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine (B72724).

Alternative methods have been developed to access other isomers. The reaction of pyridine with dinitrogen pentoxide (DNP) initially forms an N-nitropyridinium salt. This intermediate can then be rearranged, for example by treatment with sodium bisulfite, to produce 3-nitropyridine. ntnu.norsc.org For pyridines already bearing strong electron-donating groups like amino or hydroxyl groups, meta-nitration relative to the existing substituent can be achieved. acs.org A more recent approach involves a dearomatization-rearomatization sequence via oxazino pyridine intermediates to achieve highly regioselective meta-nitration. acs.org

| Method | Reagents | Position(s) Nitrated | Key Features |

| N-Oxide Activation | 1. N-Oxidation 2. HNO₃/H₂SO₄ 3. Deoxygenation | C4 | The most common and effective route for 4-nitration. rsc.orgnih.gov |

| Dinitrogen Pentoxide | DNP, then NaHSO₃ | C3 | Proceeds via an N-nitropyridinium intermediate and subsequent rearrangement. ntnu.norsc.org |

| On Activated Rings | HNO₃/H₂SO₄ | Meta to activating group | Requires a pre-existing electron-donating group (e.g., -NH₂, -OH). acs.org |

The introduction of an acetyl group onto a pyridine ring via a standard Friedel-Crafts acylation is generally unsuccessful. The Lewis acid catalyst complexes with the basic nitrogen atom, and any acylation occurs at the nitrogen, forming a highly deactivated pyridinium (B92312) salt that resists further electrophilic attack on the ring carbons. wikipedia.orgyoutube.com

Consequently, alternative strategies are necessary. One approach involves the metalation of a halopyridine followed by reaction with an acylating agent. For instance, 2-bromopyridine can be converted into a Grignard reagent, which then reacts with an acetylating agent to form 2-acetylpyridine (B122185). wikipedia.org Another pathway is the palladium-catalyzed ortho-acylation of 2-arylpyridines. rsc.org Radical reactions also provide a viable route, where nucleophilic acyl radicals add to pyridinium salts, typically at the C2 or C4 positions. youtube.com More modern methods include the photoinduced acylation of pyridine N-oxides using alkynes under aerobic conditions to furnish ortho-acylated products. acs.org

| Method | Strategy | Key Reagents | Position(s) Acylated |

| From Halopyridines | Grignard formation followed by acylation | Mg, Acylating agent | Position of the initial halogen. wikipedia.org |

| Radical Acylation | Addition of acyl radical to pyridinium salt | Aldehydes, t-butyl hydroperoxide, FeSO₄ | C2 / C4 |

| N-Oxide Activation | Photoinduced reaction with alkynes | Pyridine N-oxide, alkyne, visible light, air | Ortho to nitrogen |

| Directed Metalation | Lithiation followed by acylation | LDA or n-BuLi, Acylating agent | Position directed by other substituents or inherent acidity. youtube.com |

Multicomponent and Catalyst-Mediated Approaches to Pyridine Ring Construction

An alternative to the functionalization of a pre-formed ring is the de novo synthesis of the pyridine ring from simpler, acyclic components. These methods offer high convergence and the ability to construct complex substitution patterns in a single step.

Multicomponent reactions (MCRs) are powerful tools for this purpose. The Hantzsch pyridine synthesis, a classic MCR, combines two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. taylorfrancis.comacsgcipr.org Other established methods include the Bohlmann-Rahtz and Guareschi-Thorpe syntheses. acsgcipr.orgnih.gov

Transition metal catalysis has enabled highly efficient and atom-economical routes. The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a particularly elegant method for assembling polysubstituted pyridines. acsgcipr.orgresearchgate.net This reaction can be catalyzed by various transition metals, including cobalt, rhodium, and nickel, and allows for the rapid construction of the pyridine core. researchgate.netyoutube.com Nanoparticle catalysts have also been employed to promote MCRs for pyridine synthesis under environmentally benign conditions. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Key Features |

| Hantzsch Synthesis | β-dicarbonyl compound, aldehyde, ammonia | Often thermal or acid/base catalyzed | Forms a dihydropyridine intermediate requiring oxidation. taylorfrancis.comacsgcipr.org |

| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Transition metals (Co, Rh, Ni) | Highly atom-economical and convergent route to polysubstituted pyridines. acsgcipr.orgresearchgate.net |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-unsaturated acid, enamine | Catalytic | A three-component, two-pot process for diverse pyridine structures. nih.govwhiterose.ac.uk |

| Ring Expansion | Isoxazole, Vinyldiazo compound | Rh₂(OAc)₄ | Rhodium carbenoid-induced ring expansion followed by oxidation. organic-chemistry.org |

Precursor Derivatization and Transformation Pathways

The synthesis of 1-(6-Bromo-4-nitropyridin-2-YL)ethanone would likely proceed from a key intermediate, such as a 6-bromopyridine derivative, which is then further functionalized.

The synthesis of precursors containing the 6-bromo motif is crucial. A common and effective method starts from readily available aminopyridines. For example, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine (B113505) in high yield via a Sandmeyer-type diazotization reaction using sodium nitrite in a mixture of hydrobromic acid and bromine at low temperatures. chemicalbook.com Similarly, 2-aminopyridine can be transformed into 2-bromopyridine. orgsyn.org These 2-bromopyridines can then serve as scaffolds for introducing other functional groups, such as the acetyl group at the 2-position via metalation and acylation, as previously described. wikipedia.org The resulting 1-(6-bromopyridin-2-yl)ethanone is a known compound and a logical precursor for the subsequent nitration at the C4 position to yield the final target molecule. chemicalbook.com

Synthesis of 4-Nitropyridine Precursors

The synthesis of 4-nitropyridine and its derivatives is a fundamental step in the production of more complex molecules, including the target compound this compound. The strong electron-withdrawing nature of the nitro group at the 4-position of the pyridine ring significantly influences its reactivity, making these precursors valuable intermediates in organic synthesis. Various methodologies have been developed for their preparation, primarily involving the nitration of pyridine N-oxide, as direct nitration of pyridine itself is often inefficient and yields are low. researchgate.net

A prevalent and effective strategy for synthesizing 4-nitropyridine precursors is the nitration of pyridine N-oxide. guidechem.com The N-oxide functional group activates the pyridine ring, particularly at the 4-position, facilitating electrophilic substitution. guidechem.com This approach circumvents the low reactivity of the pyridine ring towards nitration. researchgate.net

One of the most common methods involves the use of a nitrating acid mixture, typically composed of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). guidechem.comoc-praktikum.de In a typical batch process, pyridine N-oxide is treated with this potent nitrating mixture. The reaction is highly exothermic and requires careful temperature control. oc-praktikum.deorgsyn.org For instance, the reaction mixture may be heated to 125-130°C for several hours to ensure complete conversion. oc-praktikum.de Following the reaction, the mixture is cooled and poured onto ice, then neutralized, often with a saturated sodium carbonate solution, to precipitate the crude 4-nitropyridine N-oxide. oc-praktikum.de Yields for this method can be moderate, with one procedure reporting a 42% yield after purification. oc-praktikum.de

The resulting 4-nitropyridine N-oxide is a versatile intermediate. The nitro group can be readily displaced by various nucleophiles, and the N-oxide can be deoxygenated to the corresponding pyridine derivative. researchgate.netsciencemadness.org For example, 4-nitropyridine N-oxide can be converted to 4-chloropyridine-N-oxide by heating with concentrated hydrochloric acid. sciencemadness.org The deoxygenation of 4-nitropyridine N-oxide to 4-nitropyridine is commonly achieved using reducing agents like phosphorus trichloride (B1173362) (PCl₃). researchgate.netchemicalbook.com

The synthesis of precursors with additional substitutions, such as a bromine atom, is critical for producing the final target compound. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide has been synthesized and used as a precursor for fluorination reactions. nih.gov This highlights the importance of developing synthetic routes to specifically substituted 4-nitropyridine precursors.

The table below summarizes various synthetic methodologies for key 4-nitropyridine precursors.

Mechanistic Investigations and Reaction Pathways

Reactivity Profiling of the Bromo Substituent

The bromine atom at the C6 position of the pyridine (B92270) ring serves as a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

The carbon-bromine bond in 1-(6-bromo-4-nitropyridin-2-yl)ethanone is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov While specific examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the reaction is well-established for a wide array of bromopyridines. researchgate.netbroadpharm.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. nih.gov The presence of the nitro group is generally tolerated in such couplings. researchgate.net For instance, related substrates like 2-bromopyridines have been successfully coupled with various aryl boronic acids using catalysts such as Pd(OAc)2 under ligand-free, oxygen-promoted conditions. broadpharm.com

Negishi Coupling: The Negishi reaction utilizes an organozinc reagent as the coupling partner. These reactions are known for their high functional group tolerance, including nitro groups. researchgate.netnih.gov A Ni/Pybox catalyst system, for example, has been shown to be effective in the cross-coupling of secondary alpha-bromo amides with organozinc reagents. nih.govresearchgate.net The reaction of pyridyl halides with organozinc reagents, catalyzed by palladium complexes, is a powerful tool for creating bipyridine structures and other complex molecules. researchgate.net

Below is a representative table of conditions often employed for Suzuki-Miyaura couplings of bromopyridine substrates, which would be applicable to this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Arylboronic acids | rjlbpcs.com |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Heteroarylboronic acids | |

| Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. isopropanol | 80 | Arylboronic acids | broadpharm.com |

| Pd₂(dba)₃ / Ligand | KF | Dioxane | 100 | Lithium triisopropyl 2-pyridylboronates | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

The bromine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group located at the para-position (C4). beilstein-journals.org This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrevlett.comnih.gov

Common nucleophiles used in SNAr reactions include amines, thiols, and alkoxides. beilstein-journals.org For example, reactions of substituted nitropyridines with amines are well-documented. rsc.org The reaction of 2- and 4-bromopyridine (B75155) N-oxides with piperidine (B6355638) in ethanol (B145695) has been studied, demonstrating the feasibility of such transformations. rsc.org While a specific documented reaction of this compound with a particular nucleophile is not detailed in the search results, the general principles of SNAr strongly suggest its reactivity.

Transformative Chemistry of the Nitro Group

The nitro group is a key functional moiety that significantly influences the electronic properties of the pyridine ring and can be chemically transformed into other valuable functional groups.

Selective Reduction Methodologies to Aminopyridines

The nitro group of this compound can be selectively reduced to form 1-(4-amino-6-bromopyridin-2-yl)ethanone. This transformation is crucial as aromatic amines are important precursors in medicinal chemistry and materials science. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the need to preserve other functional groups in the molecule, such as the bromo and acetyl groups.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or transfer hydrogenation with sources like ammonium (B1175870) formate. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid are also effective. Sodium borohydride, typically a mild reducing agent, can reduce nitro groups when used in conjunction with transition metal complexes like Ni(PPh₃)₄. eijppr.com

The following table summarizes common methodologies for the selective reduction of aromatic nitro groups.

| Reagent(s) | Solvent | Conditions | Notes |

| H₂, Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure | A standard and clean method. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | A classic and reliable method. |

| Fe, NH₄Cl | Ethanol/H₂O | Reflux | A cost-effective and mild "green" alternative. |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temperature | Offers selectivity in the presence of other reducible groups. eijppr.com |

Influence of the Nitro Group on Aromatic Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, and its presence at the C4 position profoundly impacts the reactivity of the pyridine ring in this compound. Its influence is twofold:

Deactivation towards Electrophilic Aromatic Substitution: The strong inductive and resonance electron-withdrawing effects of the nitro group significantly reduce the electron density of the aromatic ring. This makes the pyridine ring much less susceptible to attack by electrophiles, a phenomenon similar to that observed in nitrobenzene. rsc.org

Activation towards Nucleophilic Aromatic Substitution: Conversely, the decrease in electron density makes the ring carbons more electrophilic and thus more prone to attack by nucleophiles. The nitro group is particularly effective at stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, especially when it is positioned ortho or para to the site of nucleophilic attack. nih.gov In the case of this compound, the para-positioning of the nitro group relative to the bromo substituent provides substantial activation for SNAr reactions at the C6 position.

Chemical Transformations Involving the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C2 position provides a reactive site for various chemical transformations, most notably condensation reactions to form larger molecular scaffolds.

One of the most common reactions of the acetyl group is the Claisen-Schmidt condensation , which involves the reaction of an acetophenone (B1666503) derivative with an aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) (an α,β-unsaturated ketone). researchgate.net This reaction is a cornerstone for the synthesis of many flavonoid and isoflavonoid (B1168493) compounds.

In the context of this compound, the methyl group of the ethanone moiety is acidic enough to be deprotonated by a base, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde. A subsequent dehydration step yields the chalcone.

A generalized scheme for this reaction is presented below:

Reactants: this compound and a substituted benzaldehyde.

Conditions: A base such as sodium hydroxide (B78521) or potassium hydroxide in a solvent like ethanol. researchgate.net The reaction can often be performed at room temperature with stirring or by using sonication to reduce reaction times.

Product: A (2E)-1-(6-bromo-4-nitropyridin-2-yl)-3-(aryl)prop-2-en-1-one derivative.

This transformation allows for the extension of the molecule and the introduction of a new aromatic ring, significantly increasing its structural diversity for applications in various fields of chemical research.

Carbonyl Reactivity and Derivatization

The acetyl group at the C-2 position of the pyridine ring is a primary site for chemical modification. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a variety of classical ketone reactions. The presence of the 4-nitro group further enhances the acidity of these methyl protons, facilitating enolate formation.

The reactivity of the carbonyl group allows for numerous derivatization reactions. These modifications are fundamental in creating more complex molecules for various applications. Common derivatizations include:

Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid, 2-(6-bromo-4-nitropyridin-2-yl)acetic acid, using suitable oxidizing agents.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(6-bromo-4-nitropyridin-2-yl)ethanol, using reducing agents like sodium borohydride.

Substitution: The bromine atom on the methyl group of the acetyl moiety can be introduced, for instance, to yield 2-bromo-1-(6-bromo-4-nitropyridin-2-yl)ethanone, a highly reactive alkylating agent for further synthesis.

A summary of potential derivatization reactions at the carbonyl group is presented below.

| Reaction Type | Reagent Example | Product Type |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid |

| Reduction | Hydride Reagents (e.g., NaBH₄) | Secondary Alcohol |

| Halogenation | Brominating Agents (e.g., NBS) | α-Halo Ketone |

| Reductive Amination | Amine + Reducing Agent (e.g., NaBH₃CN) | Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

This table represents plausible reactions based on the general reactivity of acetylpyridines.

Condensation and Annulation Reactions

The activated methyl group of this compound makes it an excellent substrate for condensation and annulation reactions, which are powerful methods for ring formation.

Condensation Reactions: The compound is expected to readily undergo base-catalyzed condensation reactions with various aldehydes and ketones. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde. In a study involving the related compound 2-acetylpyridine (B122185), condensation with 2-formylpyridine under Claisen-Schmidt conditions led not only to the expected 1,3-bis(pyridin-2-yl)prop-2-en-1-one but also to more complex dione (B5365651) and cyclized cyclohexanol (B46403) derivatives. epa.gov This suggests that this compound could react with aldehydes to form α,β-unsaturated ketones (chalcone analogues), which are valuable intermediates for the synthesis of various heterocyclic systems like pyrimidines and benzodiazepines.

Annulation Reactions: Annulation, the formation of a new ring onto an existing molecule, is a key strategy in synthetic chemistry. The Robinson annulation, for instance, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. youtube.comnih.gov While no specific examples utilizing this compound are documented in the searched literature, its structure is well-suited for such transformations.

The general sequence for a potential Robinson annulation would be:

Michael Addition: The enolate of this compound could act as a Michael donor, adding to an α,β-unsaturated ketone (a Michael acceptor). This would form a 1,5-dicarbonyl compound.

Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate could then undergo an intramolecular, base-catalyzed aldol condensation to form a new six-membered ring, which upon dehydration would yield a cyclohexenone derivative fused or linked to the parent pyridine ring. youtube.com

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the transient intermediates is crucial for controlling reaction outcomes and designing new synthetic pathways.

For the condensation and annulation reactions mentioned above, the primary reactive intermediate is the enolate of this compound. This enolate is formed by the deprotonation of the α-carbon (the methyl group) by a base. The stability and nucleophilicity of this enolate are enhanced by the electron-withdrawing properties of the attached pyridine ring, which is itself substituted with a strongly withdrawing nitro group.

In the case of Claisen-Schmidt type condensations, the mechanism proceeds as follows:

Formation of the pyridyl enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde.

Formation of a β-hydroxy ketone (aldol addition product) intermediate.

Dehydration of the aldol product under the reaction conditions to yield the final α,β-unsaturated ketone.

Research on the condensation of 2-acetylpyridine has shown that the initial products can undergo further reactions. epa.gov For example, the formation of 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione was observed, which arises from a Michael addition of a second 2-acetylpyridine enolate onto the initial chalcone product. This 1,5-dione can then undergo an intramolecular aldol reaction to form a substituted cyclohexanol derivative. epa.gov This highlights the potential for this compound to generate complex polycyclic structures through a sequence of condensation and cyclization steps.

In hypothetical annulation reactions, the key intermediate following the initial Michael addition is the 1,5-dicarbonyl compound . The subsequent intramolecular aldol condensation proceeds via the formation of a new enolate within this intermediate, which then attacks the second carbonyl group to form a cyclic β-hydroxy ketone. This intermediate is often unstable and readily dehydrates to the more stable conjugated enone system. The entire process is an elegant example of intramolecular reactivity, leading to significant increases in molecular complexity in a single synthetic sequence. youtube.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of molecules. These methods are instrumental in modern chemical research, though specific published data for 1-(6-bromo-4-nitropyridin-2-yl)ethanone is scarce.

Density Functional Theory (DFT) for Molecular Geometries and Vibrational Frequencies

While DFT is a standard method for determining optimized molecular geometries and vibrational frequencies of organic compounds, specific studies detailing these parameters for this compound are not found in the available literature. Such calculations would typically involve a functional, such as B3LYP, and a basis set to predict bond lengths, bond angles, and dihedral angles, as well as the infrared (IR) and Raman active vibrational modes. This information is crucial for understanding the molecule's three-dimensional structure and its spectroscopic characteristics.

Analysis of Electronic Structure (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The analysis of a molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density, is fundamental to predicting its chemical reactivity and stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests that a molecule is more reactive. The distribution of molecular orbitals and the electrostatic potential map reveal the likely sites for nucleophilic and electrophilic attack. Although these analyses are powerful predictive tools, specific published data from these types of calculations for this compound could not be located.

Molecular Dynamics and Simulation Approaches for Reactivity

Molecular dynamics simulations can be employed to study the dynamic behavior of molecules and to explore their reactivity over time. These simulations can provide insights into conformational changes and reaction dynamics. However, there are no specific molecular dynamics studies in the surveyed literature that focus on the reactivity of this compound.

Theoretical Mechanistic Elucidations and Reaction Pathway Predictions

Theoretical studies are often used to elucidate reaction mechanisms and predict the most likely pathways for chemical transformations. Such studies can be particularly useful for understanding the reactions of functionalized pyridines. For instance, the presence of a bromine atom and a nitro group suggests that this compound could undergo nucleophilic aromatic substitution reactions. Theoretical calculations could map out the energy profiles of these reaction pathways, identifying transition states and intermediates. Despite the potential for such investigations, specific theoretical mechanistic elucidations for reactions involving this compound have not been reported in the available scientific literature.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Detailed experimental ¹H NMR data for 1-(6-bromo-4-nitropyridin-2-YL)ethanone, including chemical shifts, coupling constants, and signal multiplicities for the aromatic and methyl protons, are not specified in readily accessible literature. Such data would be crucial for confirming the substitution pattern on the pyridine (B92270) ring.

Specific experimental ¹³C NMR data, which would identify the chemical environment of each carbon atom in this compound, including the carbonyl and aromatic carbons, is not available in the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

A complete experimental and theoretical analysis of the vibrational modes for this compound has not been published. A thorough investigation would involve recording FTIR and FT-Raman spectra and performing computational calculations, such as Density Functional Theory (DFT), to calculate the vibrational frequencies. A Potential Energy Distribution (PED) analysis would then be used to make unambiguous assignments for the observed vibrational bands, such as the C=O stretch, NO₂ symmetric and asymmetric stretches, and various pyridine ring vibrations.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule.

Specific experimental UV-Vis absorption data for this compound, including the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values, are not detailed in the available literature. An analysis of its electronic spectrum would provide information on transitions such as n→π* and π→π*, which are characteristic of the chromophores present in the molecule, namely the nitro-substituted pyridine ring and the acetyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of "this compound". This method provides precise information on the molecular weight of the compound and offers insights into its structural components through the analysis of fragmentation patterns.

The molecular formula of this compound is C₇H₅BrN₂O₃. nih.gov The nominal molecular weight of this compound is approximately 245.03 g/mol . nih.gov In a mass spectrum, the presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and its fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z). Therefore, the molecular ion of this compound is expected to appear as a doublet at m/z values corresponding to [C₇H₅⁷⁹BrN₂O₃]⁺ and [C₇H₅⁸¹BrN₂O₃]⁺.

Detailed research findings on the specific fragmentation of this compound are not extensively available in the public domain. However, based on the known fragmentation patterns of related chemical structures, such as nitroaromatics, bromo-substituted pyridines, and acetylpyridines, a probable fragmentation pathway can be proposed. The fragmentation is likely initiated by the ionization of the molecule, followed by the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals.

Key expected fragmentation pathways would include:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) as a neutral radical, which has a mass of 46 Da.

Loss of the acetyl group: The acetyl group (CH₃CO) can be lost as a radical (43 Da) or as a ketene (B1206846) (CH₂CO, 42 Da) through rearrangement. The loss of the methyl radical (CH₃) from the acetyl group (15 Da) is also a plausible initial fragmentation step.

Loss of bromine: The bromine atom can be cleaved as a radical (⁷⁹Br or ⁸¹Br).

Cleavage of the pyridine ring: Following the initial losses of substituents, the pyridine ring itself can undergo fragmentation.

An interactive data table summarizing the expected key ions in the mass spectrum of this compound is presented below. The m/z values are calculated based on the ⁷⁹Br isotope.

| m/z (for ⁷⁹Br) | Proposed Fragment | Formula of Fragment | Notes |

| 244 | [M]⁺ | [C₇H₅⁷⁹BrN₂O₃]⁺ | Molecular ion |

| 229 | [M - CH₃]⁺ | [C₆H₂⁷⁹BrN₂O₃]⁺ | Loss of a methyl radical from the acetyl group |

| 201 | [M - CH₃CO]⁺ | [C₅H₂⁷⁹BrN₂O]⁺ | Loss of the acetyl radical |

| 198 | [M - NO₂]⁺ | [C₇H₅⁷⁹BrNO]⁺ | Loss of the nitro group |

| 165 | [M - Br]⁺ | [C₇H₅N₂O₃]⁺ | Loss of the bromine radical |

Strategic Applications in Complex Molecular Synthesis and Materials Science

Role as a Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The inherent reactivity of 1-(6-bromo-4-nitropyridin-2-yl)ethanone makes it an important intermediate in the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine (B92270) ring, while the bromine atom acts as a key leaving group for cross-coupling reactions. The acetyl group provides a reactive handle for condensation and cyclization reactions.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized for their significant biological activities and applications in materials science. rsc.org The synthesis of this scaffold often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. nih.gov

While direct use of this compound in this synthesis is not explicitly detailed in the provided results, its structure provides a clear pathway. The synthesis can be envisioned through the following steps:

Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group, transforming the molecule into a 2-acetyl-4-amino-6-bromopyridine derivative.

Modification of the Acetyl Group: The acetyl group can be α-halogenated (e.g., brominated) to form a phenacyl bromide-type intermediate.

Intramolecular Cyclization: The newly formed amino group can then react with the adjacent α-haloketone via an intramolecular condensation to form the fused imidazo[1,2-a]pyridine (B132010) ring system.

Alternatively, the acetyl group of the parent compound can be converted into other functionalities to facilitate different cyclization strategies for annulated systems. The general synthesis of imidazo[1,2-a]pyridines often utilizes precursors like 2-aminopyridines and α-haloketones. nih.govorganic-chemistry.org

Table 1: Synthetic Strategies for Imidazo[1,2-a]pyridines Relevant to this compound Derivatization

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 2-Aminopyridine, α-haloketones (e.g., Bromoacetophenones) | Reflux in ethanol (B145695) or microwave assistance | Substituted Imidazo[1,2-a]pyridines | nih.gov |

| 2-Aminopyridine, Ketones | Copper(I) iodide, aerobic oxidation | Substituted Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridine, Aldehyde, Isonitrile | Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction | 3-Aminoimidazo[1,2-a]pyridines | mdpi.com |

The functional groups on this compound allow for the sequential introduction of various substituents, leading to highly decorated pyridine rings. These derivatives are valuable in agrochemical and pharmaceutical research. nih.gov

The key reactions for creating poly-substituted pyridines from this precursor are:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 6-position is susceptible to displacement by a variety of nucleophiles, such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nitro group.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation. nih.gov This resulting amino group can then be further functionalized, for example, through diazotization followed by substitution (Sandmeyer reaction) or by forming amides or sulfonamides.

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of aryl, vinyl, or alkynyl groups at the 6-position, significantly increasing molecular complexity. nih.gov

Utility in the Formation of Advanced Organic Materials

The electronic properties conferred by the nitro and bromo substituents make this compound and its derivatives useful in the field of materials science, particularly for creating organic materials with specific electronic or optical properties.

Pyridine-based conjugated polymers have been investigated for their use in sensory and optoelectronic applications. rsc.org The introduction of strong electron-withdrawing groups, like the nitro group, and the potential for extending conjugation through cross-coupling reactions make derivatives of this compound interesting candidates for chromophores.

The synthesis of such materials could involve:

Polymerization: Incorporating the pyridine unit into a polymer backbone. For example, after converting the bromine to a boronic ester, the monomer could be used in Suzuki polymerization.

Dye Synthesis: The molecule can serve as a core structure for synthesizing dyes. The nitro group acts as a powerful auxochrome, and further substitutions can tune the color and electronic properties of the molecule.

Research on 2,6-substituted pyridine derivatives has shown their potential in creating conjugated polymers that act as sensors for metal ions, exhibiting changes in their UV-Vis absorption and fluorescence spectra upon binding. rsc.org This highlights the potential of appropriately functionalized derivatives of this compound in the design of novel sensory materials.

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Molecular Features | Synthetic Approach | Reference |

| Ion Sensors | 2,6-Disubstituted Pyridine Core | Synthesis of conjugated polymers via cross-coupling | rsc.org |

| Dyes/Chromophores | Nitro Group, Conjugated System | Functional group manipulation and coupling reactions | |

| Specialty Chemicals | Versatile functional groups | Derivatization via substitution and reduction |

Pathways for Derivatization Towards Specialized Chemical Entities

The three distinct functional groups of this compound offer multiple, independent pathways for derivatization, allowing for the synthesis of specialized molecules with tailored properties.

Key derivatization pathways include:

Reactions at the Bromine Atom: Primarily nucleophilic substitution and palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Transformations of the Nitro Group: Reduction to an amine is the most common transformation, opening up a wide range of subsequent reactions to introduce diverse functionalities.

Modifications of the Acetyl Group: The ketone can undergo oxidation to a carboxylic acid, reduction to an alcohol, or α-halogenation to create a reactive site for building heterocyclic rings. It can also serve as a site for condensation reactions.

This multi-faceted reactivity allows chemists to strategically plan synthetic routes to access a large chemical space starting from a single, well-defined precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.